N-(2-chlorophenyl)-3,4-dimethylbenzamide
Description
N-(2-Chlorophenyl)-3,4-dimethylbenzamide is a benzamide derivative characterized by a 2-chlorophenyl group attached to the amide nitrogen and a 3,4-dimethyl-substituted benzoyl moiety. The chlorine substituent on the phenyl ring may influence lipophilicity, metabolic stability, and receptor binding compared to other derivatives.
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
N-(2-chlorophenyl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-10-7-8-12(9-11(10)2)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) |
InChI Key |
YHUTWQWDVMISRX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)C |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Receptor Activity
(R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (S9229)
- Structure : Features a branched alkoxy-alkyl chain instead of the chlorophenyl group.
- Activity: Potent umami receptor (hTAS1R1/hTAS1R3) agonist, effective at 1,000-fold lower concentrations than monosodium glutamate (MSG) .
- Metabolism : Undergoes rapid oxidative metabolism in rat and human liver microsomes, with phase I hydroxylation, dihydroxylation, and demethylation, followed by phase II glucuronidation . The major metabolite is the hydroxylation product of the C-4 aryl methyl group (54% abundance) .
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)
- Structure : Contains a heptan-4-yl chain and a benzo[d][1,3]dioxole ring.
- Activity : Also an umami receptor agonist with potency comparable to S9229 .
- Metabolism : Rapid oxidative metabolism in vitro, though specific pathways differ due to the dioxole ring .
N-(4-Methylphenyl)benzamide and Chlorinated Derivatives
Metabolic and Toxicological Profiles
Functional and Application Differences
- Umami Potency : S807 and S9229 are optimized for flavor enhancement, whereas this compound’s activity remains uncharacterized. The chlorine atom may reduce receptor affinity compared to alkoxy-alkyl chains .
- Stability : Chlorophenyl derivatives may exhibit greater metabolic stability than S9229 due to reduced susceptibility to oxidative demethylation .
- Synthesis : N-(2-Chlorophenyl) derivatives often require halogenated precursors, complicating synthesis compared to alkylbenzamides .
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